2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-13-4-2-1-3-11(13)10-16-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,16-17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETHTGJGKKWXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate amines and phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated molecular weight based on benzodioxin (C₈H₈O₂, 136.15 g/mol), aminomethyl bridge (CH₂NH, 30.05 g/mol), and benzenol (C₆H₅OH, 94.11 g/mol).
Key Findings from Structural Comparisons:
Substituent Effects on Lipophilicity: Bromine and methoxy groups in the 4-bromo analog () significantly increase lipophilicity (clogP ~3.5 estimated) compared to the target compound (clogP ~2.1 estimated). This may enhance membrane permeability but reduce aqueous solubility. The dimethylamino group in the pyridine derivative () introduces basicity (pKa ~8–10), enabling protonation at physiological pH and improved solubility in acidic environments.
This could improve binding affinity to targets like kinases or GPCRs.
Methoxy groups (electron-donating) in analogs may stabilize adjacent positive charges or modulate electronic environments in catalytic sites.
Synthetic Accessibility :
- Simpler derivatives like 2,3-dihydrobenzo[b][1,4]dioxin-6-ol () are often used as precursors due to their straightforward synthesis via condensation or hydroxylation reactions.
Research Implications and Gaps
- Optimization Potential: Introducing sulfonyl or carbonyl groups (as seen in and ) could further diversify reactivity and target selectivity.
Notes
- Comparative analyses rely on structural extrapolation from analogs; further experimental validation is required.
Biological Activity
The compound 2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]benzenol is a derivative of benzodioxin and has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its enzyme inhibitory effects and cytotoxic properties.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine . This compound can be synthesized through reactions with various benzene derivatives and sulfonamides to yield target molecules with potential biological activity. For instance, one study reported the synthesis of various sulfonamide derivatives that were screened for their inhibitory effects on enzymes relevant to diabetes and Alzheimer's disease .
Enzyme Inhibition
Research has demonstrated that compounds related to this compound exhibit significant inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The inhibitory concentrations (IC50 values) for these compounds were reported to be promising, indicating their potential as therapeutic agents .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 7a | α-glucosidase | 52.54 ± 0.09 |
| 7b | Acetylcholinesterase | 40.09 ± 0.49 |
Cytotoxic Activity
In vitro studies have shown that related compounds possess cytotoxic effects against cancer cell lines such as HeLa cells. For example, one study reported an IC50 value of 10.46 ± 0.82 μM/mL for a related compound against HeLa cells, suggesting that these benzodioxin derivatives may have anticancer properties . The selectivity index was also noted to be significantly higher compared to standard chemotherapeutic agents like cisplatin.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their target enzymes. These studies provide insights into the structure-activity relationships (SAR) and help in optimizing the chemical structure for enhanced biological activity. The binding affinities observed in these studies indicate that modifications to the benzodioxin moiety can significantly impact inhibitory potency .
Case Studies
Several case studies have highlighted the therapeutic potential of benzodioxin derivatives:
- Case Study on Diabetes Management : A series of synthesized sulfonamide derivatives were tested for their ability to inhibit α-glucosidase, with promising results indicating their potential use in managing postprandial hyperglycemia in diabetic patients.
- Case Study on Cancer Treatment : Investigations into the cytotoxicity of related compounds against various cancer cell lines have shown that they can induce apoptosis in cancer cells while maintaining lower toxicity towards normal cells.
Q & A
Q. Basic
- ¹H NMR : Key signals include:
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 301.0943 (calculated for C₁₅H₁₅NO₃). Isotopic patterns should align with chlorine/bromine absence .
Methodological Tip : Use deuterated DMSO to stabilize the hydroxyl proton for clearer NMR resolution .
What strategies can be employed to resolve discrepancies in reported biological activity data for benzodioxin derivatives?
Advanced
Discrepancies often arise from:
Q. Resolution Strategies :
Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Meta-analysis : Pool data from PubChem and peer-reviewed studies to identify outliers (e.g., anomalous IC₅₀ values in low-purity batches) .
How should one design experiments to assess the environmental persistence and bioaccumulation potential of this compound?
Advanced
Follow the INCHEMBIOL framework :
- Abiotic studies :
- Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor degradation via HPLC.
- Photolysis : Use UV/Vis lamps (λ = 254–365 nm) to simulate sunlight exposure.
- Biotic studies :
Table 2 : Environmental fate parameters (predicted)
| Parameter | Value | Method |
|---|---|---|
| log Kₒw | 2.8 | OECD 117 shake-flask |
| Half-life (hydrolysis) | 48 h (pH 7) | EPA Guideline 161.8 |
What computational methods are recommended to predict the compound's pharmacokinetic properties and toxicity profiles?
Q. Advanced
- ADMET Prediction :
- Software : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 inhibition.
- Key metrics : High gastrointestinal absorption (TPSA < 90 Ų) but potential hepatotoxicity due to benzodioxin bioactivation .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 or β-amyloid, correlating with anti-inflammatory/neuroprotective activity .
Validation : Cross-reference computational results with in vitro assays (e.g., Ames test for mutagenicity) .
How can researchers address challenges in the compound's solubility and stability during in vitro assays?
Q. Advanced
- Solubility enhancement :
- Use co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes.
- Adjust pH to 7.4 for ionic stabilization of the benzenol group .
- Stability protocols :
What are the critical parameters to optimize in chromatographic purification of this compound?
Q. Basic
- Column selection : C18 reverse-phase for polar metabolites; gradient elution (20–80% acetonitrile/water).
- Detection : UV at 254 nm (aromatic absorption) with a 3.0 mL/min flow rate .
- Recovery : Acidify mobile phase (0.1% TFA) to minimize tailing of the amine group .
Notes
- Methodological rigor : Answers integrate experimental, analytical, and computational best practices for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
